6-Bromo-1-cyclopropyl-1H-indole-4-carboxylic acid methylamide
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Overview
Description
6-Bromo-1-cyclopropyl-1H-indole-4-carboxylic acid methylamide is a synthetic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a bromine atom at the 6th position, a cyclopropyl group at the 1st position, and a carboxylic acid methylamide group at the 4th position of the indole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-1-cyclopropyl-1H-indole-4-carboxylic acid methylamide typically involves multiple steps, starting from commercially available precursors. . The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) and solvents like dichloromethane (DCM) under controlled temperatures.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-1-cyclopropyl-1H-indole-4-carboxylic acid methylamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like organolithium or Grignard reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Bromination: N-bromosuccinimide (NBS) in dichloromethane (DCM)
Substitution: Organolithium or Grignard reagents
Coupling: Palladium catalysts in the presence of boronic acids or esters
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while substitution reactions can introduce various functional groups at the bromine position .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antiviral, anticancer, and antimicrobial agent.
Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activity.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-Bromo-1-cyclopropyl-1H-indole-4-carboxylic acid methylamide involves its interaction with specific molecular targets. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
6-Bromo-1H-indazole-4-carboxaldehyde: Another brominated indole derivative with different functional groups.
Indole-3-acetic acid: A naturally occurring indole derivative with plant hormone activity.
Uniqueness
6-Bromo-1-cyclopropyl-1H-indole-4-carboxylic acid methylamide is unique due to its specific substitution pattern and the presence of the cyclopropyl group, which can influence its biological activity and chemical reactivity .
Properties
IUPAC Name |
6-bromo-1-cyclopropyl-N-methylindole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O/c1-15-13(17)11-6-8(14)7-12-10(11)4-5-16(12)9-2-3-9/h4-7,9H,2-3H2,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZKNGVDEGFTVBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C2C=CN(C2=CC(=C1)Br)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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